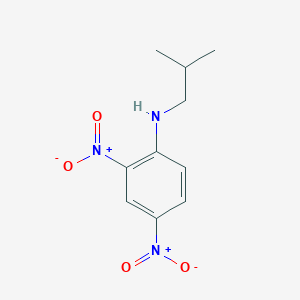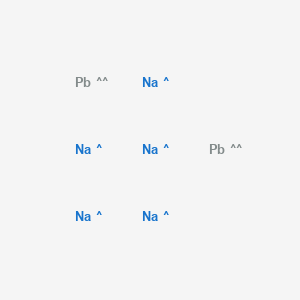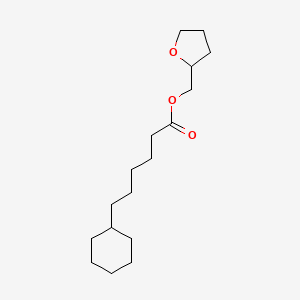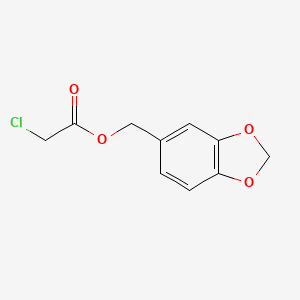![molecular formula C20H16N5O6S+ B14732452 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium CAS No. 12221-09-9](/img/structure/B14732452.png)
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by sulfonation to add the benzenesulfonyl group. The final step involves the diazotization of the aromatic amine to form the diazonium salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the diazonium group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Electrophilic substitution reactions often require catalysts such as aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The benzenesulfonyl and nitro groups can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Nitrobenzene derivatives: Compounds with nitro groups that undergo similar reduction and substitution reactions.
Other azo dyes: Compounds with azo groups that have similar applications in dyes and pigments.
Uniqueness
What sets 2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both benzenesulfonyl and nitro groups, along with the diazonium functionality, makes it a versatile compound for various applications .
Properties
CAS No. |
12221-09-9 |
|---|---|
Molecular Formula |
C20H16N5O6S+ |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-4,5-dimethoxybenzenediazonium |
InChI |
InChI=1S/C20H16N5O6S/c1-30-18-11-16(22-21)17(12-19(18)31-2)24-23-15-9-8-13(25(26)27)10-20(15)32(28,29)14-6-4-3-5-7-14/h3-12H,1-2H3/q+1 |
InChI Key |
HMDCSQAXBAPSLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)[N+]#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)






![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

